molecular formula C9H12BFN2O3 B8120270 (2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid

(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid

Cat. No.: B8120270
M. Wt: 226.01 g/mol
InChI Key: CHRSTNSBVGOCLT-UHFFFAOYSA-N
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Description

(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: is a boronic acid derivative that contains a fluorine atom and a morpholine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 2-fluoro-6-morpholin-4-ylpyridine, undergoes a boronic acid formation reaction using a boron reagent such as boronic acid chloride or boronic acid ester.

  • Purification: : The resulting boronic acid is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: can undergo various types of chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. Common reagents include palladium(II) acetate and a base such as sodium carbonate.

  • Oxidation and Reduction: : The boronic acid group can be oxidized to boronic esters or reduced to boronic alcohols, depending on the reaction conditions.

  • Substitution Reactions: : The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or modulation of biological pathways.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid acts as a nucleophile, forming a bond with the electrophilic carbon of the halide. The molecular targets and pathways involved can vary based on the biological or medicinal context.

Comparison with Similar Compounds

(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid: can be compared to other boronic acids and pyridine derivatives, such as:

  • Phenylboronic acid: : Similar in structure but lacks the fluorine and morpholine groups.

  • 2-Morpholin-4-ylpyridin-4-yl)boronic acid: : Similar but without the fluorine atom.

  • 2-Fluoro-6-morpholin-4-ylpyridine: : A related compound without the boronic acid group.

This compound .

Properties

IUPAC Name

(2-fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O3/c11-8-5-7(10(14)15)6-9(12-8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRSTNSBVGOCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)F)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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